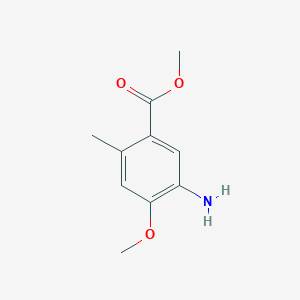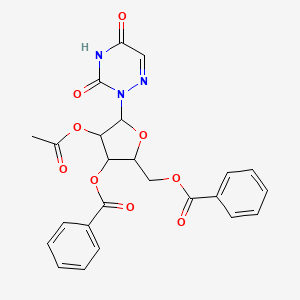![molecular formula C8H5ClN2O2 B12096143 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: is a heterocyclic organic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with a suitable amine to form the pyrrole ring. This reaction often requires the use of a catalyst and specific temperature and pressure conditions to ensure the correct formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired product with high purity. The exact methods can vary depending on the scale of production and the specific requirements of the end-use application.
Análisis De Reacciones Químicas
Types of Reactions: 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an anticancer or antimicrobial agent.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific target and the context of its use.
Comparación Con Compuestos Similares
4-chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atom and the fused ring system.
4-chloro-1H-pyrrolo[3,2-c]pyridine: Another similar compound with a different arrangement of the fused rings.
4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: This compound has the carboxylic acid group at the 2-position instead of the 3-position.
Uniqueness: 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific arrangement of functional groups and fused ring system, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H5ClN2O2 |
|---|---|
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) |
Clave InChI |
PWERRZXLSVBKJG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=NC=C2N1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


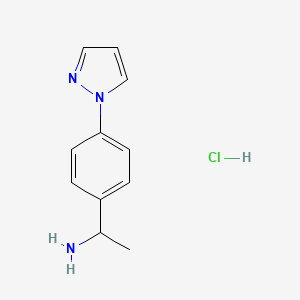

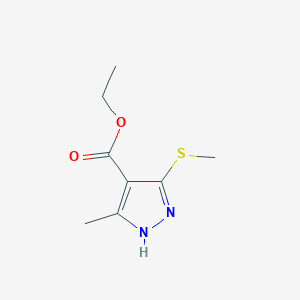
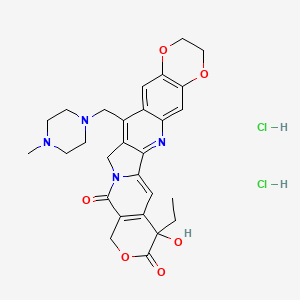
![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
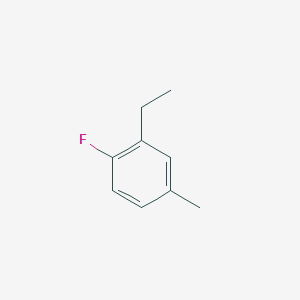
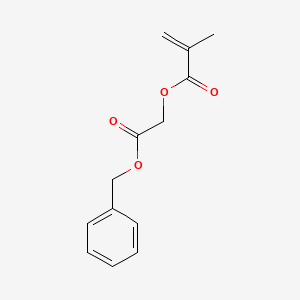

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
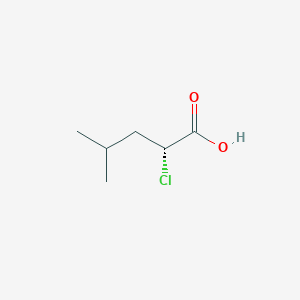
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)
